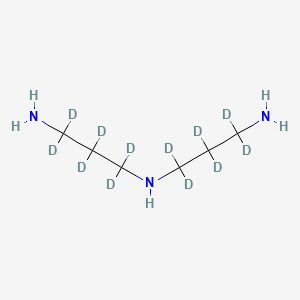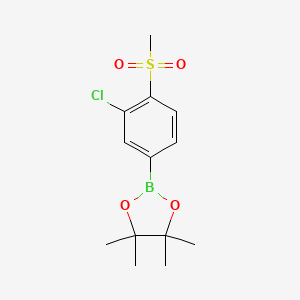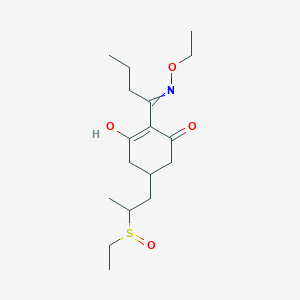
D-Serine-3-13C
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D-Serine-3-13C: is a stable isotope-labeled compound of D-serine, where the carbon at the third position is replaced with the carbon-13 isotope. This compound is used extensively in scientific research, particularly in studies involving metabolic pathways, neurotransmission, and neurodegenerative diseases. The presence of the carbon-13 isotope allows for detailed tracking and analysis using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of D-Serine-3-13C typically involves the incorporation of carbon-13 into the serine molecule. One common method is the use of labeled precursors such as glycine-2-13C or threonine-3-13C, which are converted into D-serine through enzymatic or chemical reactions. The process often involves protection-deprotection strategies to ensure the selective incorporation of the isotope .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar methods but optimized for higher yields and purity. Enzymatic processes using D-threonine aldolase and D-amino acid oxidase are often employed to achieve efficient production .
Analyse Des Réactions Chimiques
Types of Reactions: D-Serine-3-13C undergoes various chemical reactions typical of amino acids, including:
Oxidation: Conversion to hydroxypyruvate using oxidizing agents.
Reduction: Formation of serinol through reduction.
Substitution: Formation of derivatives through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Hydroxypyruvate.
Reduction: Serinol.
Substitution: Various serine derivatives depending on the substituent used.
Applications De Recherche Scientifique
Chemistry: D-Serine-3-13C is used in NMR spectroscopy to study the structure and dynamics of proteins and other biomolecules. Its labeled carbon allows for detailed analysis of metabolic pathways and enzyme mechanisms .
Biology: In biological research, this compound is used to study neurotransmission and the role of D-serine as a co-agonist at the N-methyl-D-aspartate (NMDA) receptor. It helps in understanding the modulation of synaptic plasticity and neurotoxicity .
Medicine: this compound is investigated for its potential therapeutic applications in neurodegenerative diseases such as Alzheimer’s and schizophrenia. It is also used as a biomarker for diagnosing and monitoring these conditions .
Industry: In the pharmaceutical industry, this compound is used in the development of new drugs targeting the NMDA receptor and other pathways involving D-serine .
Mécanisme D'action
D-Serine-3-13C acts as a co-agonist at the NMDA receptor, binding to the glycine site and enhancing the receptor’s response to glutamate. This interaction is crucial for synaptic plasticity, learning, and memory. The compound’s labeled carbon allows researchers to track its metabolic fate and interactions within the body .
Comparaison Avec Des Composés Similaires
- L-Serine-3-13C
- DL-Serine-3-13C
- D-Alanine-3-13C
- D-Aspartic acid-3-13C
Uniqueness: D-Serine-3-13C is unique due to its specific role as a co-agonist at the NMDA receptor, which is not shared by its L-isomer or other similar compounds. This specificity makes it particularly valuable in studies of neurotransmission and neurodegenerative diseases .
Propriétés
Formule moléculaire |
C3H7NO3 |
|---|---|
Poids moléculaire |
106.09 g/mol |
Nom IUPAC |
(2R)-2-amino-3-hydroxy(313C)propanoic acid |
InChI |
InChI=1S/C3H7NO3/c4-2(1-5)3(6)7/h2,5H,1,4H2,(H,6,7)/t2-/m1/s1/i1+1 |
Clé InChI |
MTCFGRXMJLQNBG-DOCFYQGNSA-N |
SMILES isomérique |
[13CH2]([C@H](C(=O)O)N)O |
SMILES canonique |
C(C(C(=O)O)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(1R,3aR,7aR)-7a-methyl-1-[(2R)-7,7,7-trideuterio-6-(trideuteriomethyl)-6-trimethylsilyloxyheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-one](/img/structure/B13446427.png)




![Diphenylmethyl (6R,7R)-3-(Chloromethyl)-8-oxo-7-[(phenylmethylene)amino]-5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid Ester](/img/structure/B13446453.png)






